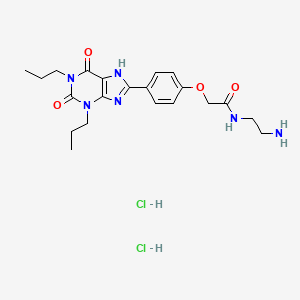![molecular formula C9H16ClNO2 B2803794 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide CAS No. 1489573-20-7](/img/structure/B2803794.png)
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is an organic compound with the chemical formula C9H16ClNO2 . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide consists of a cyclohexane ring with a hydroxyl group and a side chain containing a chloroacetamide group . The molecular weight of the compound is 205.68 g/mol .Physical And Chemical Properties Analysis
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is a white crystalline solid with a specific irritating odor . It is highly soluble in water and other polar solvents, and can stably exist in air .Aplicaciones Científicas De Investigación
Antiviral Activity
2-Chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide has demonstrated antiviral potential. Researchers have investigated its efficacy against specific viruses, including influenza and herpes simplex virus (HSV). By inhibiting viral replication or entry, this compound could serve as a valuable candidate for antiviral drug development .
Anti-Inflammatory Properties
The hydroxycyclohexyl moiety in this compound suggests anti-inflammatory activity. It may modulate immune responses by affecting cytokine production or inhibiting inflammatory pathways. Investigating its impact on inflammatory diseases (such as rheumatoid arthritis or inflammatory bowel disease) is crucial .
Analgesic Effects
Given its structural resemblance to acetaminophen (paracetamol), 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide might possess analgesic properties. Researchers could explore its potential as a pain-relieving agent, especially in cases where traditional analgesics are contraindicated .
Cancer Research
The compound’s unique structure warrants investigation in oncology. Researchers could explore its effects on cancer cell lines, tumor growth, and apoptosis pathways. Preliminary studies suggest that it might interfere with cancer cell metabolism or signaling pathways .
Neuroprotective Potential
Considering the hydroxycyclohexyl group’s potential neuroprotective properties, 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide could be relevant in neurodegenerative disease research. It may modulate oxidative stress, inflammation, or neuronal survival pathways .
Metabolic Disorders
The compound’s acetamide moiety hints at metabolic implications. Researchers could explore its effects on glucose metabolism, lipid homeostasis, or insulin sensitivity. Investigating its role in diabetes or obesity-related pathways is essential .
These applications highlight the versatility of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, making it an intriguing subject for further scientific exploration. If you need more information or additional applications, feel free to ask
Safety And Hazards
While handling 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, appropriate protective equipment such as chemical-resistant gloves, safety goggles, and a face mask should be worn . It should be stored and transported under suitable conditions, and reactions with other chemicals or flammable substances should be avoided . In case of accidental ingestion or contact, immediate medical assistance should be sought .
Propiedades
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-6-8(12)11-7-9(13)4-2-1-3-5-9/h13H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQTWGAJEWJWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)
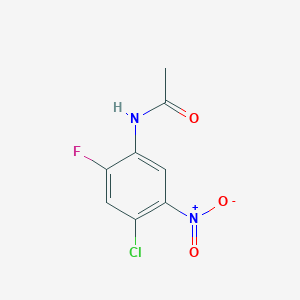
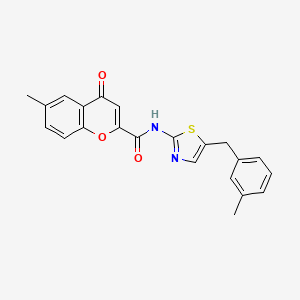


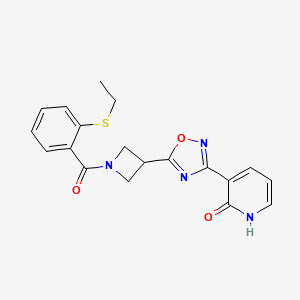
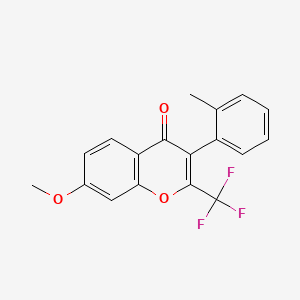
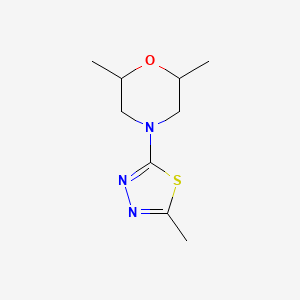
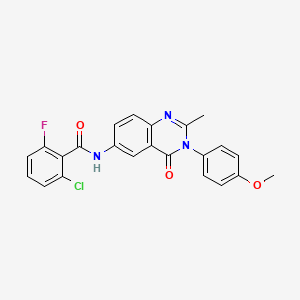

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2803729.png)
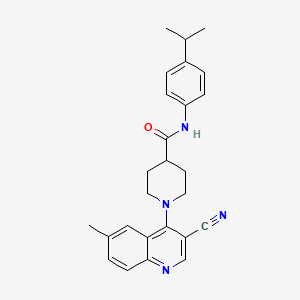
![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
